molecular formula C17H14N4O2 B1398059 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid CAS No. 849235-68-3

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

Katalognummer B1398059
CAS-Nummer: 849235-68-3
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: WTKURPVKNVDIFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid” is a chemical compound with the molecular formula C17H14N4O2 . It has a molecular weight of 306.32 g/mol . This compound is also known by its CAS number 849235-68-3 .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21) . The Canonical SMILES for this compound is C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.32 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of this compound is 306.11167570 g/mol . The Topological Polar Surface Area of this compound is 88 Ų .

Wissenschaftliche Forschungsanwendungen

Antileukemia Agents

This compound is utilized in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives. These derivatives are investigated for their potential as antileukemia agents, specifically targeting neoplastic stem cell leukemia .

Chronic Myelogenous Leukemia Treatment

As an intermediate in the production of Nilotinib (AMN-107) , this compound plays a crucial role in the development of treatments for chronic myelogenous leukemia (CML). Nilotinib is a tyrosine kinase inhibitor used in targeted therapy for CML .

Pharmacophoric Studies

The compound’s structure includes a pharmacophoric 2-(arylamino)pyrimidine fragment, which is essential in medicinal chemistry for the design of new drugs. It serves as a building block for creating new benzamide derivatives with potential pharmacological activities .

Wirkmechanismus

Target of Action

The primary target of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, preventing the phosphorylation of tyrosine residues on the target proteins. This inhibition disrupts the signal transduction pathways, leading to decreased cell proliferation and increased cell death .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. It primarily impacts the signal transduction pathways involved in cell growth and proliferation. By inhibiting these pathways, the compound can control the growth of cells, particularly those in cancerous conditions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, half-life, and elimination routes are areas of ongoing research.

Result of Action

The result of the action of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a decrease in cell proliferation and an increase in cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as chronic myelogenous leukemia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability Additionally, the compound’s effectiveness may be influenced by the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Eigenschaften

IUPAC Name

4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKURPVKNVDIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849235-68-3
Record name 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 41 (3.68 g, 11.5 mmol) in a mixture of THF (23 ml) and MeOH (23 ml) was added a solution of LiOH—H2O (1.06 g, 25.3 mmol) in water (11.5 ml) at room temperature. The reaction mixture was stirred at 40° C. overnight, cooled to the room temperature, and an aqueous solution of HCl (12.8 ml, 2N) was added (pH˜4-5). The mixture was concentrated to dryness; the formed solid was triturated with water, filtered off, washed with minimum H2O and dried to afford the title compound 42 (3.44 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ(ppm): 12.83 (bs, 1H), 9.23 (bs, 1H), 8.73-8.66 (m, 1H) 8.46-8.36 [m, included at 8.42 (d, J=5.1 Hz), 2H], 8.02 (t, J=6.3 Hz, 1H), 7.91 (d, J=8.2 Hz, 2H), 7.60-7.40 (m, 3H), 7.28 (d, J=5.1 Hz, 1H), 4.67 (d, J=6.3 Hz, 2H).
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 3
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 6
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.